molecular formula C10H10N4O2 B7752251 3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one

3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one

Cat. No.: B7752251
M. Wt: 218.21 g/mol
InChI Key: VWHXUZQDPVZQPN-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with a hydroxy-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one typically involves the reaction of 2-hydroxy-5-methylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and purity. This involves precise control of reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the triazine ring can produce various amine derivatives.

Scientific Research Applications

3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hydroxy and anilino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylaniline: A precursor in the synthesis of the target compound.

    Cyanuric chloride: Another triazine derivative with different substitution patterns.

    Quinoline derivatives: Share some structural similarities and are used in similar applications.

Uniqueness

3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy-methylanilino group with a triazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-2-3-8(15)7(4-6)12-10-13-9(16)5-11-14-10/h2-5,15H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHXUZQDPVZQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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